molecular formula C8H16N2O2S2 B1212397 Dimethyl 3,3'-dithiopropionimidate dihydrochloride CAS No. 38285-78-8

Dimethyl 3,3'-dithiopropionimidate dihydrochloride

Cat. No. B1212397
CAS RN: 38285-78-8
M. Wt: 236.4 g/mol
InChI Key: MBAXWTVHCRPVFW-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-dithiopropionimidate dihydrochloride, also known as DTBP, is a homobifunctional, cleavable, and membrane permeable crosslinker . It contains an amine-reactive imidoester at each end of an 8-atom spacer arm . Imidoesters react with primary amines at pH 8-10 to form stable amidine bonds .


Synthesis Analysis

DTBP is a crosslinker that contains amine-reactive imidoester groups around an 8-atom spacer arm, whose central disulfide bond can be cleaved with reducing agents .


Molecular Structure Analysis

The empirical formula of DTBP is C8H16N2O2S2 · 2HCl . Its molecular weight is 309.28 . The SMILES string representation is Cl.Cl.COC(=N)CCSSCCC(=N)OC .


Chemical Reactions Analysis

DTBP is used as a reactant for the synthesis of glutathione-sensitive cross-linked polyethylenimine gene vector, preparation of cyclodextrin-containing polymers designed for gene delivery, and crosslinking of chick oviduct progesterone-receptor subunits . It is readily hydrolyzed at neutral pH .


Physical And Chemical Properties Analysis

DTBP is a powder that is soluble in water at 50 mg/mL . It should be stored at a temperature of 2-8°C . The product decomposes at 111-115°C, and the residual melts at 160-164°C .

Safety And Hazards

DTBP is readily hydrolyzed at neutral pH . It is recommended to avoid the use of reducing agents during coupling reactions .

Future Directions

DTBP has been used in the synthesis of glutathione-sensitive cross-linked polyethylenimine gene vector and the preparation of cyclodextrin-containing polymers designed for gene delivery . It has also been used in the crosslinking of chick oviduct progesterone-receptor subunits . These applications suggest that DTBP could have future uses in gene delivery and receptor studies.

properties

IUPAC Name

methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2.2ClH/c1-11-7(9)3-5-13-14-6-4-8(10)12-2;;/h9-10H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBCVFHLZAVNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCSSCCC(=N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,3'-dithiopropionimidate dihydrochloride

CAS RN

38285-78-8
Record name Dimethyl 3,3'-dithiobispropionimidatedihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) contribute to the stability of Complex Coacervate Core Micelles (C3Ms)?

A1: DTBP acts as a reversible crosslinking agent within the core of C3Ms. [] It achieves this by forming disulfide bonds specifically between the amine groups present on the quaternized poly(2-vinylpyridine) (QP2VP) chains within the micelle core. This crosslinking strategy enhances the structural integrity of the C3Ms, making them more resistant to changes in ionic strength and pH compared to their non-crosslinked counterparts. []

Q2: What makes the crosslinking strategy employed with DTBP particularly advantageous for applications like controlled release formulations?

A2: The reversibility of the disulfide bonds formed by DTBP is key. [] These bonds can be cleaved through the introduction of a reducing agent. This allows for a controlled disassembly of the C3Ms, making them particularly attractive for applications such as controlled release drug delivery systems. This controlled release mechanism is triggered by the specific environmental conditions that promote disulfide bond reduction. []

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